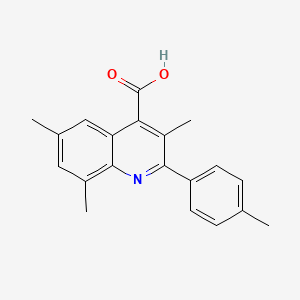

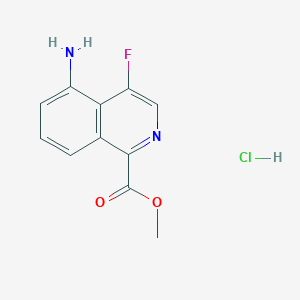

3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

TMCQ was first developed and synthesized by Loxo Oncology, Inc. in collaboration with leaders of kinase inhibitors and protein crystallography. The synthesis of quinoline and its analogues has been extensively studied, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .Aplicaciones Científicas De Investigación

Practical and Large-Scale Synthesis

Quinoline derivatives are vital in the synthesis of pharmaceutically active compounds. An efficient synthesis method for octahydrobenzo[g]quinolines showcases the potential for large-scale manufacturing, highlighting their importance in drug development (Bänziger et al., 2000).

Photophysical Properties Study

Quinoline-based fluorophores have been developed for their unique photophysical behaviors, demonstrating applications in fluorescence spectroscopy for studying solvent polarity effects. These compounds exhibit dual emissions and large Stokes shifts, useful in biochemistry and materials science (Padalkar & Sekar, 2014).

Chemical Synthesis and Structural Studies

Quinoline-derived oligoamides have been synthesized and structurally characterized, indicating their potential in designing helical structures and foldamers. This research is significant for understanding molecular recognition and designing novel materials (Jiang et al., 2003).

Metal Ion Extraction

The modification of styrene-divinylbenzene polymers with quinoline-2-carboxylic acids demonstrates their utility in extracting metal ions from aqueous solutions, suggesting applications in environmental cleanup and resource recovery (Moberg et al., 1990).

Cytotoxic Activity for Cancer Research

Research into quinoline-4-carboxylic acid derivatives has shown significant cytotoxic activity against various carcinoma cell lines, indicating their potential as anticancer agents. This underscores the importance of quinoline derivatives in medicinal chemistry and drug discovery (Bhatt et al., 2015).

Propiedades

IUPAC Name |

3,6,8-trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-11-5-7-15(8-6-11)19-14(4)17(20(22)23)16-10-12(2)9-13(3)18(16)21-19/h5-10H,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHAUKLOIDHDFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2C)C(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-b]pyridazine](/img/structure/B2680170.png)

![[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl] N,N-dimethylcarbamate](/img/structure/B2680177.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2680181.png)

![3-Chloro-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2680183.png)

![1-[1-(Prop-2-yn-1-yl)piperidine-2-carbonyl]-4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine](/img/structure/B2680187.png)